Increased Lipophilicity (LogP) Relative to Unsubstituted Furfurylamine
1-(5-Ethylfuran-2-yl)methanamine hydrochloride exhibits a calculated LogP of 1.7225 , representing a 3.8-fold increase in lipophilicity compared to the unsubstituted analog furfurylamine (calculated XLogP3 0.45) [1]. This difference arises from the 5-ethyl substitution on the furan ring, which adds hydrophobic bulk absent in the parent furfurylamine scaffold.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7225 |
| Comparator Or Baseline | Furfurylamine (2-furanmethanamine, CAS 617-89-0): XLogP3 = 0.45 |
| Quantified Difference | Δ LogP ≈ +1.27 (3.8-fold increase in lipophilicity) |
| Conditions | Computational prediction (in silico LogP calculation) vs. PubChem XLogP3 prediction [1] |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability and altered tissue distribution profiles, making the 5-ethyl derivative preferable for medicinal chemistry campaigns targeting intracellular or CNS-penetrant compounds.
- [1] PubChem. Furfurylamine, CAS 617-89-0. Computed Properties: XLogP3 0.45. National Center for Biotechnology Information. Accessed 2026. View Source
